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Introduction
These application notes provide a detailed protocol for conducting an Assay for Transposase-

Accessible Chromatin with sequencing (ATAC-seq) experiment to investigate the effects of

P3FI-63, a potent and selective inhibitor of histone lysine demethylase 3B (KDM3B). P3FI-63
has been identified as a promising compound for targeting transcriptionally addicted cancers,

such as fusion-positive rhabdomyosarcoma (FP-RMS), by modulating chromatin accessibility

and suppressing oncogenic transcriptional programs.

P3FI-63 primarily targets KDM3B, an enzyme responsible for removing methyl groups from

histone H3 at lysine 9 (H3K9me1 and H3K9me2). The demethylation of H3K9 is generally

associated with transcriptional activation. By inhibiting KDM3B, P3FI-63 is expected to increase

H3K9 methylation, leading to a more condensed chromatin state and repression of target gene

expression. Notably, P3FI-63 has been shown to suppress the activity of the oncogenic fusion

protein PAX3-FOXO1 in FP-RMS.

This document offers a comprehensive guide for researchers aiming to utilize ATAC-seq to

elucidate the genome-wide changes in chromatin accessibility induced by P3FI-63 treatment in

relevant cell lines.
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Data Presentation
Treatment of cancer cell lines with P3FI-63 is expected to lead to significant changes in

chromatin accessibility, particularly at regulatory regions controlled by transcription factors

whose activity is dependent on KDM3B. The following table summarizes expected quantitative

outcomes from an ATAC-seq experiment comparing P3FI-63 treated cells to a vehicle control

(e.g., DMSO). The data presented here is illustrative and based on the known function of P3FI-
63. Actual results will vary depending on the cell type and experimental conditions.

Metric
Vehicle
Control
(DMSO)

P3FI-63 (10
µM, 24h)

Fold Change
(P3FI-
63/DMSO)

Putative
Biological
Interpretation

Total Number of

Accessible

Peaks

~85,000 ~75,000 0.88

Global decrease

in chromatin

accessibility.

Differentially

Accessible

Regions (DARs)

N/A 5,200 N/A

Significant

changes in the

chromatin

landscape.

- Upregulated

DARs
N/A 1,500 (28.8%) N/A

Indirect effects or

compensation

mechanisms.

- Downregulated

DARs
N/A 3,700 (71.2%) N/A

Repression of

KDM3B target

genes.

Accessibility at

PAX3-FOXO1

Target Gene

Promoters

High Decreased < 0.5

Inhibition of the

oncogenic

program.

Accessibility at

Myogenic

Differentiation

Gene Promoters

Low Increased > 2.0

Induction of

cellular

differentiation.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KDM3B signaling pathway and the experimental workflow

for the ATAC-seq experiment.
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Caption: KDM3B signaling pathway and the inhibitory action of P3FI-63.
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Caption: Experimental workflow for ATAC-seq with P3FI-63 treatment.
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Experimental Protocols
This protocol is adapted for adherent cells, such as the RH4 rhabdomyosarcoma cell line, and

includes the P3FI-63 treatment step.

Materials
Cell Line: RH4 (or other relevant adherent cell line)

Reagents:

P3FI-63 (stored at -20°C or -80°C as per manufacturer's instructions)

DMSO (vehicle control)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Trypsin-EDTA

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630 or

NP-40)

Wash Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂)

Tn5 Transposase and Tagmentation Buffer (e.g., Illumina Tagment DNA Enzyme and

Buffer)

DNA purification kit (e.g., Qiagen MinElute PCR Purification Kit)

PCR primers for library amplification

High-fidelity PCR master mix (e.g., NEBNext High-Fidelity 2X PCR Master Mix)

Library purification beads (e.g., AMPure XP beads)

Nuclease-free water
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Protocol
Part 1: Cell Culture and P3FI-63 Treatment

Cell Seeding: Seed RH4 cells in a 6-well plate at a density that will result in approximately

70-80% confluency at the time of harvest. Culture cells in complete medium at 37°C and 5%

CO₂.

P3FI-63 Treatment:

Prepare a stock solution of P3FI-63 in DMSO.

On the day of treatment, dilute the P3FI-63 stock solution in pre-warmed complete

medium to a final concentration of 10 µM.

Prepare a vehicle control medium containing the same final concentration of DMSO.

Aspirate the old medium from the cells and replace it with the P3FI-63 containing medium

or the vehicle control medium.

Incubate the cells for 24 hours at 37°C and 5% CO₂.

Part 2: Nuclei Isolation

Cell Harvest:

Aspirate the medium from the wells.

Wash the cells once with 1 mL of ice-cold PBS.

Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach

the cells.

Neutralize the trypsin with 800 µL of complete medium and transfer the cell suspension to

a 1.5 mL microcentrifuge tube.

Cell Counting and Lysis:

Centrifuge the cells at 500 x g for 5 minutes at 4°C.
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Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

Take an aliquot for cell counting. Count the cells using a hemocytometer or an automated

cell counter.

Centrifuge 50,000 cells per replicate at 500 x g for 5 minutes at 4°C.

Aspirate the supernatant and resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer.

Pipette up and down gently 3-4 times to lyse the cells.

Incubate on ice for 10 minutes.

Nuclei Pelleting:

Centrifuge the lysate at 500 x g for 10 minutes at 4°C to pellet the nuclei.

Carefully aspirate the supernatant containing the cytoplasm.

Part 3: Transposition and DNA Purification

Transposition Reaction:

Prepare the transposition reaction mix on ice according to the manufacturer's instructions.

For a 50 µL reaction, this is typically:

25 µL 2x Tagmentation Buffer

2.5 µL Tn5 Transposase

22.5 µL Nuclease-free water

Resuspend the nuclear pellet in the 50 µL transposition reaction mix.

Incubate the reaction at 37°C for 30 minutes in a thermomixer with gentle shaking (e.g.,

300 rpm).

DNA Purification:
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Immediately after the transposition reaction, purify the DNA using a Qiagen MinElute PCR

Purification Kit according to the manufacturer's protocol.

Elute the transposed DNA in 10 µL of Elution Buffer.

Part 4: Library Amplification and Purification

PCR Amplification:

Set up a 50 µL PCR reaction as follows:

10 µL Transposed DNA

2.5 µL Ad1_noMX primer (10 µM)

2.5 µL Ad2.X primer (10 µM, barcoded)

25 µL 2x High-Fidelity PCR Master Mix

10 µL Nuclease-free water

Perform PCR using the following cycling conditions:

72°C for 5 minutes

98°C for 30 seconds

5 cycles of:

98°C for 10 seconds

63°C for 30 seconds

72°C for 1 minute

To determine the optimal number of additional PCR cycles, perform a qPCR side reaction

on a small aliquot of the initial PCR product.

Run the remaining PCR reaction for the determined number of additional cycles.
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Library Purification:

Purify the amplified library using AMPure XP beads to remove primers and large

fragments. A double-sided size selection (e.g., 0.5X followed by 1.8X bead-to-sample

ratio) is recommended.

Elute the final library in 20 µL of nuclease-free water.

Part 5: Quality Control and Sequencing

Library Quality Control:

Assess the size distribution of the library using a Bioanalyzer or similar instrument. A

successful ATAC-seq library will show a nucleosomal pattern with peaks at ~200 bp, ~400

bp, etc.

Quantify the library concentration using a Qubit fluorometer or qPCR.

Sequencing:

Pool the barcoded libraries and perform paired-end sequencing on an Illumina platform. A

sequencing depth of at least 50 million reads per sample is recommended for differential

accessibility analysis.

To cite this document: BenchChem. [Application Notes and Protocols for ATAC-seq with
P3FI-63]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2705544#how-to-conduct-an-atac-seq-experiment-
with-p3fi-63]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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